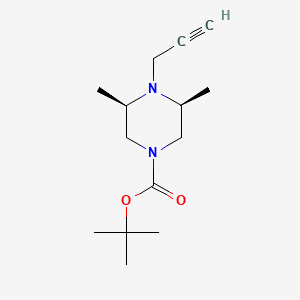
3-Fluoro-4-methylbenzamide oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-methylbenzamide oxime is an organic compound with the molecular formula C8H9FN2O and a molecular weight of 168.17 g/mol . This compound is characterized by the presence of a fluorine atom at the third position and a methyl group at the fourth position on the benzene ring, along with an oxime functional group attached to the benzamide moiety . It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methylbenzamide oxime typically involves the condensation of 3-fluoro-4-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound . Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of environmentally benign catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methylbenzamide oxime undergoes various chemical reactions, including:
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in ethyl acetate at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-methylbenzonitrile.
Reduction: Formation of 3-fluoro-4-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-methylbenzamide oxime has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methylbenzamide oxime involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The oxime group can form hydrogen bonds with active site residues, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions . These interactions can result in the inhibition of enzyme activity or the activation of signaling pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylbenzonitrile: Similar structure but with a nitrile group instead of an oxime.
3-Fluoro-4-methylbenzylamine: Similar structure but with an amine group instead of an oxime.
4-Methylbenzamide oxime: Similar structure but without the fluorine atom.
Uniqueness
3-Fluoro-4-methylbenzamide oxime is unique due to the presence of both the fluorine atom and the oxime group, which confer distinct chemical and biological properties . The fluorine atom enhances the compound’s stability and lipophilicity, while the oxime group provides a versatile functional handle for further chemical modifications .
Properties
CAS No. |
238742-80-8 |
|---|---|
Molecular Formula |
C8H9FN2O |
Molecular Weight |
168.17 g/mol |
IUPAC Name |
3-fluoro-N'-hydroxy-4-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H9FN2O/c1-5-2-3-6(4-7(5)9)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |
InChI Key |
RCNTZYAQXVFCBQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=NO)N)F |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=N\O)/N)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NO)N)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B2734283.png)
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzofuran-2-carboxylate](/img/structure/B2734284.png)
![Methyl (E)-4-[[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2734286.png)
![tert-butyl N-[5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2734288.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclopropanecarboxamide](/img/structure/B2734290.png)

![5-[(Pentachlorophenoxy)methyl]-2-furoic acid](/img/structure/B2734292.png)
![4-((1H-imidazol-1-yl)methyl)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzamide](/img/structure/B2734293.png)

![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE](/img/structure/B2734298.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2734300.png)
![N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide](/img/structure/B2734305.png)

